8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C₉H₉BrClN It is a derivative of tetrahydroisoquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of tetrahydroisoquinoline. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution at the desired positions on the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds.
Scientific Research Applications
8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- 8-Chloro-6-bromo-1,2,3,4-tetrahydroisoquinoline
- 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions on the tetrahydroisoquinoline ring can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCZSPFRQATJFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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